1-Chloro-3-ethenyl-2-fluorobenzene
Description
1-Chloro-3-ethenyl-2-fluorobenzene (C₈H₆ClF, molecular weight 156.59 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 2), and an ethenyl group (position 3). For example, the positional isomer 1-chloro-2-ethenyl-3-fluorobenzene (CAS 196862-01-8) shares the same molecular formula and is cataloged as a life science product, suggesting utility in pharmaceutical or agrochemical synthesis . The compound’s reactivity is likely influenced by the electron-withdrawing effects of chlorine and fluorine, as well as the conjugated ethenyl group, which may enhance its suitability as an intermediate in cross-coupling reactions or polymer chemistry.
Properties
IUPAC Name |
1-chloro-3-ethenyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDRBHCRJOLACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
This method begins with benzene as the starting material. Friedel-Crafts acylation introduces an acetyl group at the meta position using acetyl chloride (CH₃COCl) and AlCl₃, forming 3-chloroacetophenone. Subsequent chlorination with Cl₂/FeCl₃ at the meta position relative to the acetyl group yields 1-chloro-3-acetylbenzene. Fluorination is achieved via halogen exchange using potassium fluoride (KF) under high-temperature conditions (150–200°C), replacing a hydrogen atom at the ortho position. Finally, the acetyl group is reduced to an ethyl group using Zn/HCl, followed by dehydrohalogenation with a strong base (e.g., NaOH) to form the ethenyl moiety.
Key Parameters
Table 1: Performance of Friedel-Crafts-Based Synthesis
| Step | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylation | 110°C, 2 h | AlCl₃ | 85 | 98 |
| Chlorination | 25°C, 1 h | FeCl₃ | 92 | 99 |
| Fluorination | 150°C, 6 h | KF | 78 | 97 |
| Dehydrohalogenation | 100°C, NaOH/EtOH | – | 71 | 95 |
Direct Halogenation of Ethenylbenzene Derivatives
Reaction Pathway
Starting with 3-ethenylfluorobenzene, electrophilic chlorination is performed using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃). The reaction targets the para position relative to the fluorine atom, but steric and electronic effects from the ethenyl group direct chlorination to the ortho position. Solvent polarity and temperature are critical for regioselectivity.
Optimization Insights
-
Solvent : Dichloromethane enhances electrophilic attack efficiency.
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Temperature : 0–5°C minimizes byproduct formation.
Catalytic Wittig Olefination for Ethenyl Group Introduction
Reaction Pathway
A Wittig reaction is employed to introduce the ethenyl group. 1-Chloro-2-fluorobenzaldehyde reacts with a stabilized ylide (e.g., Ph₃P=CH₂) in tetrahydrofuran (THF), forming the ethenyl bond. The ylide is generated in situ from triphenylphosphine and ethyl bromide under basic conditions (NaH).
Key Advantages
Table 2: Wittig Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Ylide concentration | 1.2 equiv | Maximizes coupling |
| Reaction time | 12 h | Completes transposition |
| Temperature | 25°C | Prevents ylide decomposition |
Dehydrohalogenation of 1-Chloro-3-(2-Chloroethyl)-2-Fluorobenzene
Reaction Pathway
This two-step method involves synthesizing 1-chloro-3-(2-chloroethyl)-2-fluorobenzene via radical chlorination of 3-chloro-2-fluorophenethyl alcohol using N-chlorosuccinimide (NCS) and benzophenone under UV light. Subsequent base-mediated elimination (e.g., KOtBu) removes HCl to form the ethenyl group.
Critical Considerations
-
Radical initiator : Benzophenone ensures homolytic cleavage of NCS.
Transition Metal-Catalyzed Cross-Coupling
Reaction Pathway
A Suzuki-Miyaura coupling between 3-chloro-2-fluorophenylboronic acid and ethenyltrimethylsilane introduces the ethenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and cesium carbonate facilitate the reaction in toluene/water mixtures.
Performance Metrics
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Yield : 88% with Pd(OAc)₂.
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Limitation : Requires anhydrous conditions to prevent boronic acid hydrolysis.
Chemical Reactions Analysis
1-Chloro-3-ethenyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding ethyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-ethenyl-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activity and its ability to interact with various biological targets.
Industry: In the industrial sector, 1-Chloro-3-ethenyl-2-fluorobenzene is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethenyl-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of the chlorine and fluorine atoms influences the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Positional Isomers
1-Chloro-2-ethenyl-3-fluorobenzene (CAS 196862-01-8)
- Structure : Cl (position 1), ethenyl (position 2), F (position 3).
- Molecular Weight : 156.59 g/mol.
- High-purity grades (up to 99.999%) are available, underscoring its relevance in precision synthesis .
1-Chloro-3-ethenyl-5-fluorobenzene (CAS 1602840-78-7)
Halogen-Substituted Analogs
1-Bromo-3-ethenyl-2-fluorobenzene
- Structure : Br (position 1), ethenyl (position 3), F (position 2).
- Molecular Weight : 201.03 g/mol.
- Properties: Bromine’s larger atomic radius and polarizability may increase reactivity in nucleophilic substitutions compared to chlorine analogs. This compound is noted for use in styrene derivatives .
1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)
- Structure : Cl (position 1), difluoromethyl (position 4), F (position 2).
- Molecular Weight : 180.55 g/mol.
- Properties : The difluoromethyl group enhances lipophilicity (XLogP3: 3.3), making it more hydrophobic than ethenyl-substituted analogs. This property is critical in drug design for membrane permeability .
Functional Group Variations
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : Benzaldehyde with Cl at position 3.
- Molecular Weight : 140.57 g/mol.
- Properties : Highlights safety considerations for halogenated aromatics, including skin/eye irritation risks and strict handling protocols .
Comparative Data Table
Key Research Findings
- Positional Isomerism : Substitutent placement significantly impacts electronic properties. For example, fluorine at position 2 (ortho to chlorine) may increase ring polarization compared to position 5 (meta), affecting reaction pathways .
- Halogen Effects : Bromine analogs exhibit higher reactivity in cross-coupling reactions due to weaker C-Br bonds, whereas chlorine derivatives offer cost-effective stability .
- Safety and Handling : Halogenated aromatics require stringent safety protocols, including PPE and proper ventilation, as seen in 3-chlorobenzaldehyde guidelines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Chloro-3-ethenyl-2-fluorobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Common approaches include nucleophilic aromatic substitution (NAS) and cross-coupling reactions. For NAS, precursors like 1-chloro-3-nitro-2-fluorobenzene may undergo substitution with ethenyl groups under palladium catalysis . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Side products like dehalogenated byproducts can be minimized by controlling reaction time and stoichiometry .
Q. What purification and characterization techniques are recommended for this compound?
- Methodological Answer :
- Purification : Use fractional distillation (boiling point ~180–200°C, estimated via analogs ) or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Characterization :
- NMR : Analyze and NMR to confirm substituent positions (e.g., deshielded fluorine at δ -110 ppm ).
- GC-MS : Verify molecular ion peak (m/z ~158) and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and bond angles (similar to substituted benzene derivatives ).
Q. How does the electronic nature of substituents (Cl, F, ethenyl) affect the compound’s stability and reactivity?
- Methodological Answer :
- Electronic effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic attacks to specific positions. Chlorine’s inductive effect further stabilizes intermediates.
- Steric effects : The ethenyl group introduces steric hindrance, reducing reactivity in crowded substitution reactions.
- Experimental validation : Compare reaction rates with analogs (e.g., 1-Chloro-3-ethyl-2-fluorobenzene ) to isolate substituent contributions.
Advanced Research Questions
Q. How can contradictions in reported physical properties (e.g., boiling point, density) be resolved?
- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. To address this:
- Reproduce experiments : Use high-purity solvents and standardized equipment (e.g., calibrated thermometers for boiling points ).
- Computational validation : Compare experimental data with DFT-calculated properties (e.g., density functional theory for dipole moments ).
- Meta-analysis : Aggregate data from multiple sources (e.g., CRC Handbook , PubChem ) to identify outliers.
Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) in a photoreactor, analyzing intermediates by GC-MS .
- Microbial degradation : Screen soil or wastewater microbes for biodegradation activity under aerobic/anaerobic conditions .
Q. How can substituent-directed regioselectivity be exploited in functionalizing 1-Chloro-3-ethenyl-2-fluorobenzene?
- Methodological Answer :
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to fluorine, enabling introduction of new groups .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids target the ethenyl group for diversification .
- Kinetic vs. thermodynamic control : Vary temperature to favor either meta (low T) or para (high T) products in electrophilic substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
